Lanthanum Oxide Nanoparticles

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

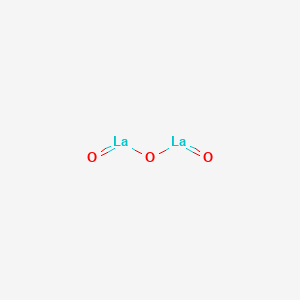

IUPAC Name |

oxo(oxolanthaniooxy)lanthanum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFCUMIWABKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[La]O[La]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051478 | |

| Record name | Lanthanum oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.809 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312-81-8 | |

| Record name | Lanthanum oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the properties of lanthanum oxide nanoparticles

An In-depth Technical Guide to Lanthanum Oxide Nanoparticles for Researchers and Drug Development Professionals.

Introduction

Lanthanum oxide (La₂O₃) nanoparticles are rare earth metal oxides that have attracted significant scientific interest due to their unique physicochemical properties, including a wide bandgap, high dielectric constant, low lattice energy, and notable catalytic activity.[1][2] These properties make them highly suitable for a diverse range of applications in electronics, catalysis, optics, and particularly in the biomedical field.[3][4] For drug development professionals, La₂O₃ nanoparticles offer potential as advanced platforms for targeted drug delivery, bioimaging, and as therapeutic agents themselves, primarily due to their ability to interact with biological systems at the nanoscale.[2][5]

This guide provides a comprehensive overview of the core properties of La₂O₃ nanoparticles, detailed experimental protocols for their synthesis and characterization, and a summary of their applications and toxicological profiles, with a focus on their relevance to biomedical research and drug development.

Core Properties of this compound

Physical and Chemical Properties

La₂O₃ nanoparticles typically appear as an odorless, white solid powder.[6] They are generally insoluble in water but will dissolve in dilute acids.[6] A key characteristic is their hygroscopic nature, meaning they readily absorb moisture from the air.[6] The nanoparticles possess a high dielectric constant and excellent thermal stability, making them useful in ceramic and electronic applications.[7][8]

The fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | La₂O₃ | [6] |

| CAS Number | 1312-81-8 | [6] |

| Molar Mass | 325.81 g/mol | [6] |

| Appearance | White, odorless solid powder | [1][6] |

| Density | 6.50 - 6.51 g/cm³ | [6][9] |

| Melting Point | 2305 °C | [6] |

| Boiling Point | 4200 °C | [6] |

| Crystal Structure | Primarily hexagonal | [10][11][12] |

| Solubility | Insoluble in water; soluble in dilute acid | [1][6] |

Optical and Electronic Properties

Lanthanum oxide is a semiconductor with a wide energy bandgap, which contributes to its notable optical properties.[1] This wide bandgap allows it to be used in various optical and optoelectronic applications.[1] The precise bandgap value can vary depending on the synthesis method, particle size, and presence of dopants.

| Property | Value Range (eV) | Synthesis Method / Conditions | Reference(s) |

| Energy Bandgap (Eg) | 4.3 - 5.8 eV | General range cited across various methods | [1][8] |

| 5.35 eV | Co-precipitation | [11][13] | |

| 5.39 eV | Precipitation | [1] | |

| 5.10 eV | Chemical Synthesis | [8] | |

| 4.26 - 4.46 eV | Green Synthesis (plant-mediated) | [8] |

Photoluminescence studies show that La₂O₃ nanoparticles can exhibit emission peaks across the visible spectrum, often attributed to interband transitions and surface defects.[11][14]

Catalytic Properties

La₂O₃ nanoparticles are recognized for their high catalytic activity in a variety of chemical reactions.[4] This is attributed to their high surface-to-volume ratio and the presence of active surface sites.[1] They are effective catalysts for oxidation reactions (e.g., oxidation of carbon monoxide and methane), organic synthesis, and in automobile exhaust converters to reduce pollutants.[1][4] Their catalytic potential also extends to improving the burning rate of propellants.[6][9]

Synthesis and Characterization

The properties of La₂O₃ nanoparticles, such as size and morphology, are highly dependent on the synthesis method. Common methods include co-precipitation, sol-gel, hydrothermal reactions, and thermal decomposition.[1][13]

General Synthesis and Characterization Workflow

A typical workflow for producing and verifying La₂O₃ nanoparticles involves synthesis, purification, and characterization using various analytical techniques to confirm their structural, morphological, and optical properties.

References

- 1. jetir.org [jetir.org]

- 2. benchchem.com [benchchem.com]

- 3. shop.nanografi.com [shop.nanografi.com]

- 4. This compound High Purity Less Price Fast Delivery [nanoshel.com]

- 5. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azonano.com [azonano.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. shop.nanografi.com [shop.nanografi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchpublish.com [researchpublish.com]

- 12. ijirt.org [ijirt.org]

- 13. mocedes.org [mocedes.org]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure and Morphology of Lanthanum Oxide Nanoparticles

This guide provides a comprehensive overview of the crystal structure and morphology of lanthanum oxide (La₂O₃) nanoparticles, focusing on their synthesis, characterization, and the interplay between production methods and final particle characteristics.

Introduction to this compound

Lanthanum oxide (La₂O₃), or lanthana, is a rare earth metal oxide that has garnered significant attention in various fields, including catalysis, optical materials, and high-k gate dielectrics, owing to its unique electronic and optical properties.[1][2][3][4] As a semiconductor with a wide band gap (approximately 4.3 to 5.8 eV) and high dielectric constant (ε = 27), it is a promising material for a range of advanced applications.[1][2][5][6][7] The performance of La₂O₃ nanoparticles in these applications is critically dependent on their crystal structure, particle size, and morphology.

Crystal Structure of Lanthanum Oxide

Lanthanum oxide is known to crystallize in at least two major polymorphs, with the transition between them being temperature-dependent.[5][6][7]

-

Hexagonal (A-type) Structure: At low temperatures, La₂O₃ adopts the A-M₂O₃ hexagonal crystal structure.[5][7][8] This structure belongs to the space group P-3m1 (No. 164).[5][6] In this configuration, the lanthanum (La³⁺) metal atoms are surrounded by a 7-coordinate group of oxygen (O²⁻) atoms. The oxygen ions form an octahedral shape around the metal atom, with one additional oxygen ion located above one of the octahedral faces.[5][7][8]

-

Cubic (C-type) Structure: At high temperatures, lanthanum oxide undergoes a phase transition to a C-M₂O₃ cubic crystal structure.[5][7][8] In this higher-temperature polymorph, the La³⁺ ion is coordinated with six O²⁻ ions in a hexagonal arrangement.[5]

The transition between these two phases is a key characteristic of lanthanum oxide.

Crystallographic Data Summary

The precise lattice parameters and crystallite size of La₂O₃ nanoparticles are highly dependent on the synthesis method and subsequent processing conditions, such as calcination temperature.

| Parameter | Hexagonal (A-type) | Cubic (C-type) |

| Crystal System | Hexagonal | Cubic |

| Space Group | P-3m1[5][6] | - |

| La³⁺ Coordination | 7[5][7][8] | 6[5][7][8] |

Morphology of this compound

The morphology of La₂O₃ nanoparticles can be precisely controlled through various synthesis strategies. This control is crucial as the shape and size of the nanoparticles significantly influence their surface area, reactivity, and overall performance in applications. Common morphologies reported in the literature include:

-

Quasi-spherical and Spherical: Often produced by methods like co-precipitation, sol-gel, and thermal decomposition.[1][2][9][10]

-

Nanospindles and Nanopolyhedra: These more complex structures can be achieved by carefully controlling reactant concentrations and reaction temperatures, often via precipitation methods.[10]

-

Net-like Structures: Combustion synthesis has been shown to produce porous, net-like morphologies.[4]

-

Nanorods: Hydrothermal and refluxing techniques can yield elongated, rod-shaped nanoparticles.[11]

The formation of these diverse morphologies is a result of manipulating the nucleation and growth kinetics during synthesis. For instance, a simple precipitation method using urea (B33335) and lanthanum nitrate (B79036) can yield polyhedral, spherical, or spindle-like structures by adjusting reaction conditions.[10]

Experimental Protocols: Synthesis and Characterization

A variety of wet-chemical and physical methods are employed to synthesize La₂O₃ nanoparticles. The choice of method directly impacts the resulting crystal structure, size, and morphology.

Key Synthesis Methods

A summary of common synthesis methods and their influence on nanoparticle characteristics is presented below.

| Synthesis Method | Typical Precursors | Resulting Morphology | Typical Crystallite Size |

| Co-precipitation | Lanthanum Nitrate, Sodium Hydroxide[1][2] | Spherical, with agglomerations[2] | 41-47 nm[2][12] |

| Sol-Gel | Lanthanum Nitrate, Citric Acid[3] | Porous, hexagonal structures[3] | 26-37 nm[3][4] |

| Hydrothermal | Lanthanum Chloride[5] | Nanorods, controlled shapes[11][12] | 6-8 nm[11] |

| Spray Pyrolysis | Lanthanum Chloride[1] | Thin films[1] | Varies with temperature[1] |

| Thermal Decomposition | Lanthanum(III) compound[9] | Quasi-spherical[9] | - |

| Combustion | Lanthanum Nitrate, Plant extracts (as fuel)[13] | Porous clusters, net-like[4][13] | ~20 nm[13] |

| Reflux | Lanthanum Nitrate, Urea[11] | Monoclinic structures | - |

Detailed Experimental Protocol: Co-precipitation Method

The co-precipitation method is widely used due to its simplicity and low cost.[2]

-

Precursor Preparation: A solution of lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) is prepared in deionized water.

-

Precipitation: A precipitating agent, such as sodium hydroxide (B78521) (NaOH), is added dropwise to the lanthanum nitrate solution under constant stirring. This results in the formation of a lanthanum hydroxide (La(OH)₃) precipitate.

-

Washing: The precipitate is repeatedly washed with deionized water and ethanol (B145695) to remove unreacted ions.

-

Drying: The washed precipitate is dried in an oven to remove the solvent.

-

Calcination: The dried lanthanum hydroxide powder is calcined in a furnace at a high temperature (e.g., 800-900 °C) to induce thermal decomposition, yielding lanthanum oxide (La₂O₃) nanoparticles.[9][14]

Characterization Workflow

To analyze the crystal structure and morphology, a standard set of characterization techniques is employed.

-

X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure, phase purity, and average crystallite size of the nanoparticles.[2][9] The crystallite size can be estimated using the Debye-Scherrer equation.[2]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, particle shape, and size distribution of the synthesized nanoparticles.[2][15] It also reveals the degree of particle agglomeration.[2]

-

Transmission Electron Microscopy (TEM): TEM provides higher resolution images than SEM, allowing for the detailed analysis of individual particle size and shape, as well as direct visualization of the crystal lattice.[1][16]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of La-O bonds and to detect the presence of residual hydroxides or carbonates, which is particularly useful for assessing the purity of the final product.[2]

References

- 1. jetir.org [jetir.org]

- 2. researchpublish.com [researchpublish.com]

- 3. ijirt.org [ijirt.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Lanthanum oxide - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Lanthanum(III)_oxide [chemeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Synthesis and Characterization of this compound from Nano-sized Lanthanum(III) Compound | Journal of Environmental Nanotechnology [nanoient.org]

- 10. Facile shape-controlled synthesis of lanthanum oxide with different hierarchical micro/nanostructures for antibacterial activity based on phosphate re ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07521A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mocedes.org [mocedes.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]

- 15. orientjchem.org [orientjchem.org]

- 16. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Optical Properties of Lanthanum Oxide (La₂O₃) Nanoparticles for Research and Drug Development

Abstract: Lanthanum oxide (La₂O₃) nanoparticles, a prominent member of the rare-earth metal oxide family, are garnering significant attention across various scientific disciplines. Their unique combination of a wide electronic band gap, high dielectric constant, and distinctive photoluminescent properties makes them highly suitable for advanced applications. For researchers, scientists, and professionals in drug development, La₂O₃ nanoparticles offer a versatile platform for innovation, ranging from next-generation electronics to pioneering biomedical technologies. This guide provides a comprehensive overview of the core electronic and optical characteristics of La₂O₃ nanoparticles, details key experimental protocols for their synthesis and analysis, and explores their burgeoning applications in nanomedicine, including bioimaging, anticancer therapies, and drug delivery systems.

Introduction

Lanthanum oxide (La₂O₃) is a p-type semiconductor that, when synthesized at the nanoscale, exhibits enhanced chemical, physical, and optical properties compared to its bulk form[1][2]. These nanoparticles are characterized by their high thermal stability, large surface area-to-volume ratio, and excellent photoelectric conversion efficiency[1][3]. Such attributes have positioned La₂O₃ nanoparticles as critical components in diverse fields, including catalysis, high-refraction optical fibers, and as high-k dielectric materials in modern electronics[1][4].

For the biomedical and pharmaceutical sectors, the unique properties of La₂O₃ nanoparticles are particularly compelling. Their luminescent behavior is ideal for bioimaging and biosensing applications, while their demonstrated cytotoxic effects against cancer cells and antibacterial properties open new avenues for therapeutic development[5][6]. Studies have shown that La₂O₃ nanoparticles can sensitize glioblastoma cells to conventional treatments and induce apoptosis through mechanisms like the generation of Reactive Oxygen Species (ROS)[6][7]. This guide aims to consolidate the fundamental electronic and optical data, present standardized experimental procedures, and illustrate the functional pathways relevant to these cutting-edge applications.

General Synthesis and Characterization Workflow

The production and analysis of La₂O₃ nanoparticles follow a structured workflow, beginning with precursor selection and culminating in application-specific testing. A variety of synthesis methods are available, each influencing the final particle size, morphology, and consequently, its electronic and optical properties[1][8]. Common methods include co-precipitation, sol-gel, hydrothermal synthesis, and increasingly, eco-friendly green synthesis routes using plant extracts[8][9]. Following synthesis, rigorous characterization is essential to validate the material's properties.

Electronic Properties

The electronic characteristics of La₂O₃ nanoparticles are fundamental to their function in semiconductors, sensors, and energy storage devices.

Band Structure and Energy Gap (Eg)

La₂O₃ is a wide band gap semiconductor, a property that makes it an excellent dielectric material and optically transparent in the visible range[1][4]. The energy gap can vary significantly depending on the synthesis method, particle size, and crystallinity. Reported values typically range from 3.8 to 5.6 eV[1][2][10][11][12]. This wide range allows for the tuning of properties for specific applications; for instance, a larger band gap is desirable for insulating layers in electronics, while certain values are optimal for photocatalytic activity.

Dielectric Properties

La₂O₃ nanoparticles possess a high dielectric constant (ε), with reported values around 27[12]. This property is crucial for applications in capacitors and as a high-k gate dielectric in CMOS devices to reduce leakage currents[4]. The dielectric constant is highly dependent on frequency; it exhibits high values at lower frequencies, which decrease as the frequency increases[13][14]. This behavior is attributed to interfacial and space charge polarization effects within the nanomaterial[13].

Electrical Behavior

Studies indicate that La₂O₃ nanoparticles exhibit p-type semiconducting behavior[1]. Mott-Schottky analysis has shown that acceptor density, a measure of charge carriers, can be modulated by thermal treatments like annealing, with values ranging from 2 × 10¹⁸ to 1.4 × 10¹⁹ cm⁻³[15][16]. This tunability of charge carrier concentration is vital for designing electronic components and sensors.

Table 1: Summary of Electronic Properties of La₂O₃ Nanoparticles

| Property | Reported Value(s) | Synthesis Method / Conditions | Reference(s) |

|---|---|---|---|

| Energy Band Gap (Eg) | 5.39 eV | Sol-gel (with Physalis angulata extract) | [1][11] |

| 5.35 eV | Co-precipitation | [1][2][8] | |

| 4.58 eV | Green synthesis (Hyphaene thebaica) | [17] | |

| 5.10 eV | Chemical Method | [12] | |

| 4.26 - 4.46 eV | Green Synthesis (M. oppositifolia) | [12] | |

| 3.8 eV | Co-precipitation | [10] | |

| Dielectric Constant (ε) | ~27 | General | [12] |

| High at low frequencies | Varies with frequency and temperature | [13][14] |

| Acceptor Density | 2×10¹⁸ to 1.4×10¹⁹ cm⁻³ | Varies with annealing temperature |[15][16] |

Optical Properties

The interaction of La₂O₃ nanoparticles with light gives rise to optical properties that are central to their use in bioimaging, photocatalysis, and optoelectronics.

UV-Visible Absorption

La₂O₃ nanoparticles typically show strong absorption in the ultraviolet region of the electromagnetic spectrum. Studies have reported surface plasmon resonance (SPR) bands at approximately 260 nm and 320 nm, confirming the formation of the nanoparticles. The precise absorption profile is used to calculate the optical band gap via Tauc plots or the Kubelka-Munk function[18].

Photoluminescence (PL)

Photoluminescence is one of the most significant optical properties of La₂O₃ nanoparticles. When excited with UV light (e.g., at 230 nm), they exhibit broad emission spectra spanning the visible range, including violet, blue, and red emissions[1][2][15]. These emissions are not typically from the intrinsic band structure but are attributed to defects within the crystal lattice, such as oxygen vacancies and other interstitial defects[15]. This defect-mediated luminescence is highly sensitive to the nanoparticle's synthesis conditions and surface chemistry, making it a powerful tool for sensing and bioimaging applications[6]. For instance, specific emission peaks have been identified at 390 nm, 520 nm, and 698 nm, corresponding to various interband transitions and defects[15][16].

Table 2: Summary of Optical Properties of La₂O₃ Nanoparticles

| Property | Wavelength (nm) | Synthesis Method / Conditions | Reference(s) |

|---|---|---|---|

| UV-Vis Absorption | 260, 320 | Green Synthesis (Eclipta prostrata) | [5] |

| 300-400 | Green Synthesis | [19] | |

| PL Excitation | 230 | Co-precipitation | [2][15][20] |

| PL Emission | 390, 520, 698 | Co-precipitation | [15][16] |

| 356 - 732 (Broad) | Co-precipitation | [2] | |

| 592, 651, 710 | Hydrothermal | [21] | |

| 486, 575 (Dy³⁺ doped) | Precipitation (for doped NPs) | [20] |

| | 360, 540 | Green Synthesis (Hyphaene thebaica) |[17] |

Experimental Protocols

Detailed and reproducible methodologies are critical for scientific advancement. Below are protocols for common synthesis and characterization techniques.

Protocol: Synthesis via Co-Precipitation

The co-precipitation method is widely used due to its simplicity and scalability[2][8].

-

Preparation of Precursor Solution: Prepare a 0.1 M solution of Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) in deionized water. Stir continuously for 30 minutes at room temperature[8][10].

-

Precipitation: Add a 0.3 M solution of a precipitating agent, such as Sodium Hydroxide (NaOH), dropwise into the lanthanum nitrate solution under constant stirring[2][8]. A precipitate will form.

-

Aging and Washing: Allow the solution to stand and the precipitate to age. Subsequently, wash the precipitate multiple times with deionized water and ethanol (B145695) to remove unreacted ions and byproducts. This can be aided by centrifugation (e.g., 15,000 rpm for 15 minutes)[2][10].

-

Drying and Grinding: Filter the washed precipitate and dry it at room temperature or in a low-temperature oven (e.g., 96 hours at room temperature)[2].

-

Calcination (Optional): To obtain a pure crystalline phase of La₂O₃, the dried powder can be calcined in a muffle furnace at elevated temperatures (e.g., 600-800°C). This step removes residual hydroxides and carbonates[2].

Protocol: Green Synthesis using Plant Extract

Green synthesis offers an eco-friendly alternative by using phytochemicals as reducing and capping agents[5][9].

-

Preparation of Plant Extract: Collect fresh plant leaves (e.g., Eclipta prostrata), wash them thoroughly, and dry them. Grind the dried leaves into a fine powder. Boil 5 grams of the powder in 100 mL of deionized water (e.g., at 80°C for 30 minutes) to create an aqueous extract. Filter the solution to remove solid residues[5].

-

Synthesis Reaction: Prepare a 1 mM solution of La(NO₃)₃·6H₂O. Slowly add the plant extract (e.g., 20 mL of extract to 80 mL of precursor solution) dropwise under constant magnetic stirring at room temperature[5].

-

Formation and Separation: The formation of nanoparticles is often indicated by a color change in the solution. Continue stirring for approximately 30 minutes. Separate the synthesized nanoparticles by centrifugation (e.g., 6000 rpm for 20 minutes)[5].

-

Purification and Drying: Wash the collected nanoparticles with ethanol and water several times. Dry the final product in a hot air oven (e.g., 80°C for 3 hours)[5].

Protocol: Band Gap Characterization using UV-Vis-DRS

The optical band gap is determined from UV-Visible Diffuse Reflectance Spectroscopy (DRS) data.

-

Data Acquisition: Record the diffuse reflectance spectrum (R) of the nanoparticle powder over a UV-Visible wavelength range (e.g., 200-800 nm).

-

Kubelka-Munk Transformation: Convert the reflectance (R) data into the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α). The relation is given by: F(R) = (1-R)² / 2R[18][22].

-

Tauc Plot Construction: Calculate the photon energy (hν) in electron volts (eV) from the wavelength (λ) using the formula: hν (eV) = 1240 / λ (nm)[23].

-

Band Gap Determination: Plot (F(R)hν)n versus hν. The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). For La₂O₃, an indirect band gap is often assumed (n=1/2)[1][2]. Extrapolate the linear portion of the plot to the x-axis (where the y-value is zero). The intercept on the x-axis gives the value of the optical band gap (Eg)[18][22][23].

Applications in Research and Drug Development

The unique properties of La₂O₃ nanoparticles are being leveraged to address key challenges in medicine and drug development.

Bioimaging and Biosensing

The strong photoluminescence of La₂O₃ nanoparticles makes them excellent candidates for fluorescent probes in cellular imaging[6]. Their emissions can be used to track biological processes or the location of drug delivery vehicles within cells. Furthermore, their high surface area allows for functionalization with biomolecules, enabling their use as highly sensitive and specific biosensors[1][3].

Anticancer and Antimicrobial Agents

A growing body of evidence highlights the therapeutic potential of La₂O₃ nanoparticles. They have been shown to exhibit selective cytotoxicity, inhibiting the proliferation of cancer cells (like osteosarcoma MG63 and HeLa cells) while having a lesser effect on normal cells[6][10][24]. The primary mechanism is believed to be the induction of oxidative stress through the generation of ROS, which leads to DNA damage, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis)[7][24][25]. This ROS-mediated pathway is a key target in modern cancer therapy. Additionally, these nanoparticles have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making them promising for developing new antimicrobial coatings and treatments[5][6].

Drug and Gene Delivery

The ability to functionalize the surface of La₂O₃ nanoparticles makes them suitable as carriers for targeted drug and gene delivery[6]. Their nanometer size allows them to potentially cross biological barriers, and by attaching specific ligands, they can be directed to target tissues or cells, such as tumors. This approach can increase the therapeutic efficacy of drugs while minimizing systemic side effects, a cornerstone of advanced drug development[6][26].

Conclusion

Lanthanum oxide nanoparticles represent a class of materials with exceptional and tunable electronic and optical properties. Their wide band gap, high dielectric constant, and robust photoluminescence provide a strong foundation for technological innovation. For researchers in the life sciences and drug development, La₂O₃ nanoparticles offer a multifunctional platform with demonstrated potential in anticancer therapy, antibacterial applications, and advanced bioimaging. The continued exploration of synthesis-property relationships and in-vivo behavior will be crucial in translating the remarkable potential of these nanomaterials from the laboratory to clinical and industrial applications.

References

- 1. jetir.org [jetir.org]

- 2. researchpublish.com [researchpublish.com]

- 3. azonano.com [azonano.com]

- 4. ias.ac.in [ias.ac.in]

- 5. innspub.net [innspub.net]

- 6. Characterization of La2O3 Nanoparticles and Their Effects on Bacteria, Vero and MG63 Cells, and Zebrafish Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Oxidative Stress in La2O3 Nanoparticle-Induced Cytotoxicity and Apoptosis in CHANG and HuH-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mocedes.org [mocedes.org]

- 9. jmnc.samipubco.com [jmnc.samipubco.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of temperature and frequency dependence of the dielectric properties of multiferroic (La0.8Ca0.2)0.4Bi0.6FeO3 nanoparticles for energy storage application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. La2O3 Nanoparticles Induce Reproductive Toxicity Mediated by the Nrf-2/ARE Signaling Pathway in Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Unveiling the Optical Heart of a Nanomaterial: A Technical Guide to the Band Gap Energy of Lanthanum Oxide Nanoparticles

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Band Gap Energy of Lanthanum Oxide Nanoparticles

This in-depth guide delves into the core optical property of lanthanum oxide (La₂O₃) nanoparticles: their band gap energy. Understanding this fundamental characteristic is crucial for harnessing the potential of these nanomaterials in diverse applications, from advanced catalysis to innovative drug delivery systems. This document provides a thorough overview of the reported band gap values, detailed experimental protocols for their synthesis and characterization, and an exploration of the cellular signaling pathways influenced by these nanoparticles.

The Band Gap Energy of this compound: A Quantitative Overview

The band gap energy (Eg) of a semiconductor is a critical parameter that dictates its electronic and optical properties. For this compound, this value can vary significantly depending on the synthesis method, particle size, and presence of defects. The following table summarizes a range of experimentally determined band gap energies for La₂O₃ nanoparticles produced through various techniques.

| Synthesis Method | Particle Size (nm) | Band Gap Energy (eV) | Reference |

| Co-precipitation | ~41-47 | 5.35 | [1] |

| Co-precipitation | Not Specified | 3.8 | [2] |

| Green Synthesis (Physalis angulata leaf extract) | 25-50 | 5.39 | [1] |

| Hydrothermal | 6-8 | Varies with reaction time | [3] |

| Sol-Gel | Not Specified | Varies with calcination temperature | [4] |

| Thermal Decomposition | 30-35 | Not Specified | [5] |

Note: The variability in band gap energies highlights the importance of precise synthesis control to tailor the properties of La₂O₃ nanoparticles for specific applications.

Experimental Protocols: Synthesizing and Characterizing this compound

Reproducible and well-defined synthesis and characterization methods are paramount in nanomaterial research. This section provides detailed protocols for common methods used to produce and analyze this compound.

Synthesis Methodologies

1. Co-precipitation Method

This widely used, cost-effective method involves the precipitation of a lanthanum precursor from a solution, followed by calcination.

-

Materials: Lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), Sodium hydroxide (B78521) (NaOH), deionized water, ethanol (B145695).[6]

-

Procedure:

-

Prepare a 0.1 M solution of lanthanum nitrate hexahydrate in deionized water with constant stirring.[5]

-

Slowly add a 0.3 M solution of NaOH dropwise to the lanthanum nitrate solution while stirring vigorously.[5]

-

Continue adding NaOH until the pH of the solution reaches 12, leading to the formation of a white precipitate of lanthanum hydroxide (La(OH)₃).[6]

-

Age the precipitate by stirring the solution for an additional hour at room temperature.

-

Separate the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol to remove impurities.[5]

-

Dry the precipitate in an oven at 100°C for several hours.

-

Calcine the dried powder in a muffle furnace at a temperature between 600°C and 800°C for 2-4 hours to obtain La₂O₃ nanoparticles.[7]

-

2. Sol-Gel Method

The sol-gel process allows for the synthesis of highly pure and homogeneous nanoparticles at relatively low temperatures.

-

Materials: Lanthanum nitrate (La(NO₃)₃), Urea (CO(NH₂)₂), Sodium hydroxide (NaOH), deionized water.[8]

-

Procedure:

-

Prepare a precursor solution by dissolving lanthanum nitrate, urea, and NaOH in deionized water.

-

Maintain the solution at 80°C for 6 hours with continuous stirring to form a gel.[8]

-

Wash the resulting gel multiple times to remove unreacted precursors.

-

Dry the gel in an oven.

-

Calcine the dried gel at 500°C for 1 hour to yield La₂O₃ nanoparticles.[8]

-

3. Hydrothermal Method

This method utilizes high temperatures and pressures to induce the crystallization of nanoparticles in an aqueous solution.

-

Materials: Lanthanum precursor (e.g., lanthanum nitrate), deionized water, mineralizer (e.g., NaOH).

-

Procedure:

-

Dissolve the lanthanum precursor in deionized water.

-

Add a mineralizer to adjust the pH of the solution.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 180°C) and maintain it for a set duration (e.g., 24 hours).[3][9]

-

Allow the autoclave to cool to room temperature.

-

Collect the resulting precipitate by filtration, wash it with deionized water and ethanol, and dry it in an oven.

-

Characterization Method: Band Gap Energy Determination

The band gap energy of this compound is typically determined using UV-Vis spectroscopy and subsequent analysis with a Tauc plot.

-

Instrumentation: UV-Vis Spectrophotometer.

-

Procedure:

-

Disperse the synthesized La₂O₃ nanoparticles in a suitable solvent (e.g., ethanol) to form a stable colloidal suspension.

-

Record the UV-Vis absorption spectrum of the suspension over a wavelength range of 200-800 nm.

-

Convert the absorbance data to the absorption coefficient (α).

-

Calculate the photon energy (hν) for each corresponding wavelength.

-

Construct a Tauc plot by plotting (αhν)ⁿ versus hν, where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). For La₂O₃, an indirect band gap is often considered.[1]

-

Extrapolate the linear portion of the Tauc plot to the x-axis (where (αhν)ⁿ = 0). The intercept on the x-axis gives the band gap energy (Eg) of the nanoparticles.

-

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Cellular Signaling Pathways Influenced by this compound

The interaction of this compound with biological systems is of significant interest, particularly in the context of drug delivery and nanotoxicity. These nanoparticles have been shown to induce cellular responses primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death). Furthermore, they can interfere with the Nrf-2/ARE signaling pathway, a crucial cellular defense mechanism against oxidative stress.

ROS-Mediated Apoptotic Pathway

The generation of ROS by La₂O₃ nanoparticles can trigger a cascade of events culminating in apoptosis. This process involves the activation of caspases, a family of protease enzymes that execute cell death.

Nrf-2/ARE Signaling Pathway

The Nrf-2/ARE pathway is a key regulator of cellular antioxidant responses. Under normal conditions, Nrf-2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, Nrf-2 translocates to the nucleus and activates the transcription of antioxidant genes. Studies suggest that La₂O₃ nanoparticles can inhibit this protective pathway, thereby exacerbating oxidative damage.[10]

This technical guide provides a foundational understanding of the band gap energy of this compound and its implications. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of materials science, nanotechnology, and drug development, enabling further exploration and application of these promising nanomaterials.

References

- 1. jetir.org [jetir.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Time-Dependent Hydrothermal Synthesis of La2O3 NPs for Effective Catalytic Activity of Ionic Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. mocedes.org [mocedes.org]

- 6. theaspd.com [theaspd.com]

- 7. orientjchem.org [orientjchem.org]

- 8. zenodo.org [zenodo.org]

- 9. Synthesis, Characterization, and Electrochemical Properties of La-Doped α-Fe2O3 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. La2O3 Nanoparticles Induce Reproductive Toxicity Mediated by the Nrf-2/ARE Signaling Pathway in Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Magnetic Properties of Lanthanum Oxide (La2O3) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of lanthanum oxide (La2O3) nanoparticles. It delves into the intrinsic magnetic nature of La2O3, the significant influence of doping on its magnetic behavior, and detailed experimental protocols for its synthesis and characterization. This document is intended to be a valuable resource for researchers and professionals in materials science, nanotechnology, and drug development, offering insights into the tailored design of La2O3-based nanomaterials for various applications, including magnetic resonance imaging (MRI) and targeted drug delivery.

Core Magnetic Properties of La2O3 Nanoparticles

Pure lanthanum oxide (La2O3) is intrinsically a diamagnetic material. However, at the nanoscale, it can exhibit weak paramagnetic or even ferromagnetic-like behavior at room temperature. This deviation from its bulk properties is often attributed to the presence of oxygen vacancies and other surface defects, which are more prevalent in nanoparticles due to their high surface-area-to-volume ratio. These defects can introduce unpaired electrons, giving rise to a net magnetic moment.

The magnetic properties of La2O3 nanoparticles are highly sensitive to their synthesis method, size, and morphology. For instance, different synthesis routes can lead to varying concentrations of oxygen vacancies, thereby influencing the observed magnetism.

The Influence of Doping on Magnetic Properties

To enhance the magnetic response of La2O3 nanoparticles for applications requiring stronger magnetic properties, doping with transition metals or other rare-earth elements is a common strategy. The introduction of dopant ions into the La2O3 crystal lattice can induce or significantly enhance ferromagnetism.

Common dopants include iron (Fe), cobalt (Co), and manganese (Mn). The presence of these magnetically active ions creates magnetic exchange interactions within the La2O3 host matrix, leading to a substantial increase in saturation magnetization and the emergence of clear hysteretic behavior, characteristic of ferromagnetic materials. The concentration of the dopant is a critical parameter that allows for the fine-tuning of the magnetic properties.

Quantitative Magnetic Data

While extensive quantitative data on the magnetic properties of pure La2O3 nanoparticles is not widely available in the literature, studies on doped La2O3 systems provide valuable insights. The following tables summarize representative magnetic data for doped lanthanum-based nanoparticles.

Table 1: Magnetic Properties of Doped Lanthanum-Based Nanoparticles

| Dopant | Host Material | Synthesis Method | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Remanence (Mr) (emu/g) |

| Fe | La2O3 | Co-precipitation | Varies with doping concentration | - | - |

| Co | La2O3 | Co-precipitation | Enhanced compared to Fe-doping | - | - |

| La | α-Fe2O3 | Sol-gel | Decreases with increasing La content | - | - |

| La | Co-Mn Ferrite | Sol-gel | 31.87 (undoped) to 12.99 (0.08 La) | - | - |

| La | Magnetite | Electrochemical | 54.23 | 9.98 | 0.59 |

Note: The magnetic properties of doped La2O3 are highly dependent on the specific synthesis conditions and dopant concentration. The values presented are illustrative and may vary.

Experimental Protocols

Synthesis of La2O3 Nanoparticles

Two common methods for synthesizing La2O3 nanoparticles are co-precipitation and sol-gel.

4.1.1. Co-precipitation Method

This method is valued for its simplicity and cost-effectiveness.

-

Precursors : Lanthanum (III) nitrate (B79036) hexahydrate (La(NO3)3·6H2O) and a precipitating agent such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH4OH).[1]

-

Procedure :

-

Prepare an aqueous solution of lanthanum nitrate (e.g., 0.1 M).[1][2]

-

Prepare a separate aqueous solution of the precipitating agent (e.g., 0.3 M NaOH).[1][2]

-

Slowly add the precipitating agent solution dropwise to the lanthanum nitrate solution under constant stirring at room temperature.[1][2]

-

A precipitate of lanthanum hydroxide (La(OH)3) will form.

-

Age the precipitate in the solution for a set period.

-

Separate the precipitate by centrifugation or filtration and wash it repeatedly with distilled water and ethanol (B145695) to remove impurities.

-

Dry the precipitate in an oven at a low temperature (e.g., 80-100 °C).

-

Calcine the dried powder at a high temperature (e.g., 500-800 °C) to convert the lanthanum hydroxide into lanthanum oxide (La2O3) nanoparticles.

-

4.1.2. Sol-Gel Method

The sol-gel method offers good control over the particle size and morphology.

-

Precursors : Lanthanum nitrate hexahydrate, a complexing agent (e.g., citric acid), and a solvent (e.g., ethylene (B1197577) glycol).

-

Procedure :

-

Dissolve lanthanum nitrate in the solvent.

-

Add the complexing agent to the solution and stir until a clear solution is formed.

-

Heat the solution at a moderate temperature (e.g., 80-90 °C) to promote polymerization and the formation of a gel.

-

Dry the gel in an oven to remove the solvent.

-

Grind the dried gel into a fine powder.

-

Calcine the powder at a high temperature to obtain crystalline La2O3 nanoparticles.

-

Magnetic Characterization

4.2.1. Vibrating Sample Magnetometry (VSM)

VSM is a standard technique for measuring the magnetic properties of materials.

-

Principle : A sample is placed in a uniform magnetic field and vibrated at a constant frequency. The resulting magnetic flux change induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.[3]

-

Sample Preparation :

-

Powder Samples : The nanoparticle powder is packed into a sample holder (e.g., a gelatin capsule or a specialized powder holder). The mass of the sample is accurately measured.

-

Liquid Samples : Nanoparticles dispersed in a liquid can be measured by placing the suspension in a sealed container. It is important to ensure the particles are well-dispersed and to account for the diamagnetic contribution of the liquid and the container.

-

-

Measurement Procedure :

-

The sample holder containing the nanoparticle sample is mounted on the VSM.

-

A magnetic field is applied and swept through a range of values (e.g., from a large positive field to a large negative field and back).

-

At each applied field, the magnetic moment of the sample is measured.

-

The data is plotted as magnetization (M) versus applied magnetic field (H) to generate a hysteresis loop.

-

-

Data Analysis :

-

Saturation Magnetization (Ms) : The maximum magnetization value achieved at high applied fields.

-

Coercivity (Hc) : The magnetic field required to reduce the magnetization of the material to zero after it has been saturated.

-

Remanence (Mr) : The magnetization remaining in the material after the applied magnetic field is removed.

-

Visualizations

Experimental Workflows

Caption: Workflow for Co-Precipitation Synthesis of La2O3 Nanoparticles.

Caption: Workflow for Sol-Gel Synthesis of La2O3 Nanoparticles.

References

Green Synthesis of Lanthanum Oxide Nanoparticles: A Technical Guide for Researchers

The burgeoning field of nanotechnology offers promising avenues for drug development and biomedical applications. Among the various nanomaterials, Lanthanum Oxide (La₂O₃) nanoparticles are gaining significant attention due to their unique electronic, optical, and catalytic properties. The traditional chemical and physical methods for synthesizing these nanoparticles, however, often involve hazardous materials and energy-intensive processes. This has led to a shift towards "green" synthesis routes, which are eco-friendly, cost-effective, and scalable. This technical guide provides an in-depth overview of the green synthesis of La₂O₃ nanoparticles, focusing on plant-mediated approaches, for researchers, scientists, and drug development professionals.

Introduction to Green Synthesis of La₂O₃ Nanoparticles

Green synthesis of La₂O₃ nanoparticles utilizes biological entities, primarily plant extracts, as reducing and stabilizing agents.[1] Plants are a rich source of phytochemicals such as flavonoids, alkaloids, tannins, and polyphenols.[2][3] These biomolecules play a crucial role in the bioreduction of lanthanum salts to form La₂O₃ nanoparticles and subsequently cap the nanoparticles to prevent agglomeration and ensure stability.[3] This biological approach offers a sustainable alternative to conventional methods, minimizing the environmental impact and producing nanoparticles with high biocompatibility, a desirable trait for biomedical applications.[2]

Experimental Protocols for Green Synthesis

The general methodology for the green synthesis of La₂O₃ nanoparticles involves the preparation of a plant extract followed by its reaction with a lanthanum salt solution. The following sections detail a representative protocol and common characterization techniques.

General Synthesis Protocol using Eclipta prostrata Leaf Extract

This protocol is based on the successful synthesis of La₂O₃ nanoparticles using the aqueous leaf extract of Eclipta prostrata.[4]

1. Preparation of the Plant Extract:

-

Fresh, healthy leaves of Eclipta prostrata are collected and washed thoroughly with tap water, followed by distilled water to remove any contaminants.[4]

-

The leaves are then oven-dried and ground into a fine powder.[4]

-

5 grams of the leaf powder are boiled in 100 ml of deionized water at 80°C for 30 minutes.[4]

-

The resulting extract is filtered using Whatman No. 1 filter paper, and the filtrate is stored at 4°C for further use.[4]

2. Synthesis of La₂O₃ Nanoparticles:

-

80 ml of a 1 mM solution of Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) is prepared in deionized water.[4]

-

20 ml of the prepared Eclipta prostrata leaf extract is added dropwise to the lanthanum nitrate solution at room temperature under constant stirring.[4]

-

The reaction mixture is stirred for 30 minutes. The formation of a pale yellow solution indicates the initial formation of nanoparticles.[4]

-

The synthesized nanoparticles are collected by centrifugation at 6000 rpm for 20 minutes.[4]

-

The pellet is washed multiple times with ethanol (B145695) and water to remove any unreacted precursors or loosely bound biological molecules.[4]

-

The purified nanoparticles are then dried in a hot air oven. For enhanced crystallinity, the dried powder can be calcined at high temperatures (e.g., 800°C).

Characterization Techniques

To ascertain the successful synthesis and understand the physicochemical properties of the La₂O₃ nanoparticles, a suite of characterization techniques is employed.

-

UV-Visible (UV-Vis) Spectroscopy: This technique is used for the preliminary confirmation of nanoparticle formation. La₂O₃ nanoparticles typically exhibit a characteristic surface plasmon resonance (SPR) peak in the UV region of the electromagnetic spectrum.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps to identify the functional groups of the biomolecules present in the plant extract that are responsible for the reduction of lanthanum ions and the capping of the La₂O₃ nanoparticles.[4]

-

X-ray Diffraction (XRD): XRD is used to determine the crystalline nature and phase purity of the synthesized nanoparticles. The diffraction pattern provides information about the crystal structure (e.g., hexagonal or cubic) and allows for the calculation of the average crystallite size using the Debye-Scherrer equation.[4]

-

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology, size, and shape of the nanoparticles. It reveals the overall topography of the synthesized material.

-

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging compared to SEM and is used to determine the precise size, shape, and internal structure of the nanoparticles.

Data Presentation: Properties of Green Synthesized La₂O₃ Nanoparticles

The properties of green synthesized La₂O₃ nanoparticles can vary significantly depending on the plant extract used and the synthesis conditions. The following table summarizes some reported quantitative data.

| Plant Extract | Precursor | Synthesis Conditions | Nanoparticle Size (nm) | Morphology | Reference |

| Eclipta prostrata | Lanthanum Nitrate | Room Temperature | - | - | [4] |

| Datura metel | Lanthanum Salt | - | 200-500 | Hexagonal | [3] |

| Muntingia calabura | Lanthanum Salt | - | 100 | Spherical | [3] |

| Andrographis paniculata | Lanthanum Salt | - | 43 | Body-centered cubic | [3] |

| Trigonella foenum-graecum | Lanthanum Salt | - | 100 | Spherical | [3] |

| Physalis angulata | Lanthanum Salt | - | 25-50 | Spherical | [3] |

| Centella asiatica | Lanthanum Nitrate | Combustion Method | 20 | Porous clusters | [5] |

| Tridax procumbens | Lanthanum Nitrate | Combustion Method | 20 | Porous clusters | [5] |

Signaling Pathways and Biological Applications

Green synthesized La₂O₃ nanoparticles have shown significant potential in various biological applications, including antibacterial, anticancer, and anti-inflammatory activities.[2][3] Their mechanism of action often involves the modulation of cellular signaling pathways.

Antibacterial Activity

La₂O₃ nanoparticles exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The proposed mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress in bacterial cells, leading to damage of the cell membrane, DNA, and proteins, ultimately causing cell death.

DOT script for Antibacterial Mechanism Workflow

Anticancer Activity and Apoptosis Induction

La₂O₃ nanoparticles have demonstrated cytotoxic effects against various cancer cell lines.[7] The underlying mechanisms are complex and can involve multiple signaling pathways. One of the key mechanisms is the induction of apoptosis (programmed cell death) through the generation of ROS and the subsequent activation of intrinsic and extrinsic apoptotic pathways.

Furthermore, studies have shown that La₂O₃ nanoparticles can modulate the Nrf-2/ARE signaling pathway.[1] Nrf-2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Inhibition of this pathway by La₂O₃ nanoparticles can lead to an accumulation of ROS, thereby promoting apoptosis in cancer cells.

DOT script for La2O3 Nanoparticle-Induced Apoptosis Signaling Pathway

Conclusion and Future Perspectives

The green synthesis of Lanthanum Oxide nanoparticles using plant extracts presents a promising, sustainable, and cost-effective approach for producing biocompatible nanomaterials. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for researchers entering this field. The diverse biological activities of these nanoparticles, driven by their interaction with key cellular signaling pathways, open up exciting possibilities for their application in drug delivery, cancer therapy, and as antimicrobial agents. Future research should focus on optimizing synthesis parameters to control the size and morphology of the nanoparticles for specific applications, as well as further elucidating the intricate molecular mechanisms underlying their biological effects. A deeper understanding of the nano-bio interactions will be crucial for the safe and effective translation of these promising nanomaterials from the laboratory to clinical applications.

References

- 1. La2O3 Nanoparticles Induce Reproductive Toxicity Mediated by the Nrf-2/ARE Signaling Pathway in Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Oxidative Stress in La2O3 Nanoparticle-Induced Cytotoxicity and Apoptosis in CHANG and HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Plant mediated green synthesis of lanthanum oxide (La2O3) nanoparticles: A review | Semantic Scholar [semanticscholar.org]

- 5. innspub.net [innspub.net]

- 6. mdpi.com [mdpi.com]

- 7. researchpublish.com [researchpublish.com]

Biocompatibility and Toxicity of Lanthanum Oxide Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and toxicity of lanthanum oxide nanoparticles (La₂O₃ NPs). As the applications of these nanoparticles in biomedical fields such as bioimaging and drug delivery continue to expand, a thorough understanding of their interaction with biological systems is paramount.[1][2][3][4][5][6][7][8] This document summarizes key findings from in vitro and in vivo studies, details experimental methodologies, and presents quantitative data to facilitate informed research and development decisions.

Physicochemical Properties and Characterization

The biological effects of La₂O₃ NPs are intrinsically linked to their physicochemical properties, including size, shape, surface charge, and crystal structure. These characteristics influence their cellular uptake, biodistribution, and reactivity.[1] Many studies emphasize the importance of thorough characterization of La₂O₃ NPs prior to toxicological evaluation.[4][9][10][11][12][13][14][15][16][17][18]

Table 1: Physicochemical Properties of this compound in Recent Studies

| Nanoparticle Description | Average Size (nm) | Morphology | Surface Charge (Zeta Potential, mV) | Crystallinity | Reference |

| La₂O₃ NPs | 32 ± 1.6 | Sheet-like | Not specified | Not specified | [9][10][14][17] |

| La₂O₃ NPs | 40 | Spherical | Positive | Not specified | [12][13][15] |

| La₂O₃ NPs | Not specified | Needle-like | Not specified | Cubic | [1][4] |

| PAA-coated Gd₂O₃ NPs | ~2.0 | Not specified | Not specified | Not specified | [2] |

| Green synthesized La₂O₃ NPs | 22.5 | Crystalline | Not specified | Not specified | [19] |

In Vitro Biocompatibility and Cytotoxicity

The cytotoxic effects of La₂O₃ NPs have been investigated across a range of cell lines, revealing dose-dependent and cell-type-specific responses. A primary mechanism of toxicity identified is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][9][10][12][13][14][15][17][20][21][22][23]

Cellular Viability and Proliferation

Studies have shown that La₂O₃ NPs can decrease the viability of various cell lines, including human liver cells (CHANG and HuH-7) and osteosarcoma cells (MG63).[1][4][9][10][14][17] Conversely, in some instances, these nanoparticles have been observed to enhance the proliferation of normal cells, such as Vero cells.[1][4] Surface functionalization, for example with polyacrylic acid (PAA), has been shown to significantly reduce the cytotoxicity of lanthanide oxide nanoparticles.[2]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Nanoparticle Concentration | Effect on Cell Viability | Reference |

| CHANG (human liver) | 0-300 µg/mL | Dose-dependent decrease | [9][10][14][17] |

| HuH-7 (human liver cancer) | 0-300 µg/mL | Dose-dependent decrease (more sensitive than CHANG cells) | [9][10][14][17] |

| MG63 (osteosarcoma) | Not specified | Dose-dependent cytotoxicity | [1][4] |

| Vero (normal kidney epithelial) | Not specified | Enhanced proliferation | [1][4] |

| NCTC1469 (normal) & U87MG (tumor) | up to 500 µM Gd | Bare Gd₂O₃ NPs toxic; PAA-coated Gd₂O₃ NPs nearly non-toxic | [2] |

Oxidative Stress and Apoptosis

A consistent finding across multiple studies is the induction of oxidative stress by La₂O₃ NPs, leading to cellular damage and apoptosis.[9][10][14][17] The generation of ROS can lead to lipid peroxidation, depletion of intracellular antioxidants like glutathione (B108866) (GSH), and damage to DNA.[9][10][14][17] This oxidative stress is a key trigger for the intrinsic apoptotic pathway.

In Vivo Toxicity and Biodistribution

In vivo studies in animal models, primarily rodents, have been conducted to assess the systemic toxicity and biodistribution of La₂O₃ NPs following various exposure routes.

Acute and Sub-chronic Toxicity

Acute oral toxicity studies in mice have indicated that La₂O₃ NP extracts do not cause acute systemic toxicity.[12][13][15][20][21][22][23] However, direct oral administration of the nanoparticles has been shown to cause hepatotoxicity, suggesting absorption from the gastrointestinal tract and accumulation in the liver.[12][13][15][20][21][22][23] In rats, oral administration of high doses (300 and 2000 mg/kg) of La₂O₃ NPs resulted in liver injuries.[24][25] Intraperitoneal administration in mice led to dose- and time-dependent nephrotoxicity.[26][27]

Genotoxicity and Inflammatory Response

The mutagenic potential of La₂O₃ NPs has been assessed using the Ames test, with results indicating no mutagenic activity.[12][13][15][20][21] However, DNA damage has been observed in vitro through the comet assay, likely as a consequence of oxidative stress.[9][10][14][17]

The inflammatory response to La₂O₃ NPs has been characterized by an increase in inflammatory markers and cytokines in some studies.[26][27] For instance, intraperitoneal administration in mice led to an increase in the inflammatory marker NOS2 transcription.[27]

Table 3: In Vivo Toxicity Endpoints for this compound

| Animal Model | Route of Administration | Doses | Key Findings | Reference |

| Mice | Oral (extracts) | Not specified | No acute systemic toxicity | [12][13][15][20][21][22][23] |

| Mice | Oral | Not specified | Hepatotoxicity | [12][13][15][20][21][22][23] |

| Rats | Oral | 5, 50, 300, 2000 mg/kg | Liver lesions at 300 and 2000 mg/kg | [24][25] |

| Mice | Intraperitoneal | 60, 150, 300 mg/kg | Dose- and time-dependent nephrotoxicity, increased inflammatory markers | [26][27] |

| Mice | Not specified | Not specified | Reproductive toxicity mediated by Nrf-2/ARE pathway | [28] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of toxicological studies. Below are summaries of key experimental protocols cited in the literature.

Nanoparticle Characterization

-

Transmission Electron Microscopy (TEM): Used to determine the size, shape, and morphology of the nanoparticles.[9][10][12][13][14][15][17]

-

Dynamic Light Scattering (DLS): Employed to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[2][10][12][13][14][15][17]

-

Zeta Potential Analysis: To determine the surface charge of the nanoparticles, which influences their stability in suspension and interaction with cell membranes.[12][13][15]

-

X-ray Diffraction (XRD): Used to analyze the crystal structure of the nanoparticles.[9][10][16][17][18]

In Vitro Cytotoxicity Assays

-

MTT Assay: A colorimetric assay to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the tetrazolium dye MTT, which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product.[1][4][10][14][17]

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.[10][14][17]

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are often measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.[9][10][14][17]

-

Comet Assay (Single Cell Gel Electrophoresis): Used to detect DNA damage in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."[9][10][14][17]

-

Flow Cytometry for Apoptosis: Annexin V/Propidium Iodide (PI) staining is commonly used to differentiate between viable, apoptotic, and necrotic cells.[9][10][14][17]

In Vivo Toxicity Studies

-

Acute Oral Toxicity (OECD Guideline 425): Animals are administered a single high dose of the substance and observed for signs of toxicity and mortality over a defined period.[24][25]

-

Histopathological Analysis: Tissues from major organs (e.g., liver, kidney, spleen) are collected, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined under a microscope for any pathological changes.[24][25]

-

Biochemical Analysis of Blood/Serum: Blood samples are analyzed for biomarkers of organ function, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) for liver function, and creatinine (B1669602) and urea (B33335) for kidney function.[24][25][27]

Molecular Mechanisms and Signaling Pathways

The toxicity of La₂O₃ NPs is often mediated by specific molecular signaling pathways. Understanding these pathways is crucial for predicting and mitigating potential adverse effects.

Oxidative Stress-Mediated Apoptosis

The generation of ROS by La₂O₃ NPs can overwhelm the cellular antioxidant defense systems, leading to oxidative stress. This can trigger the intrinsic pathway of apoptosis through the activation of caspases and DNA fragmentation.

Caption: Oxidative stress-induced apoptosis by La₂O₃ NPs.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A typical workflow for assessing the in vitro cytotoxicity of La₂O₃ NPs involves several key steps, from nanoparticle characterization to the evaluation of cellular responses.

Caption: Workflow for in vitro cytotoxicity testing of La₂O₃ NPs.

Conclusion

The available evidence suggests that the biocompatibility and toxicity of this compound are highly dependent on their physicochemical properties, the biological model under investigation, and the experimental conditions. While bare La₂O₃ NPs can exhibit cytotoxicity, primarily through the induction of oxidative stress, surface modifications can significantly enhance their biocompatibility. Further research is needed to fully elucidate the long-term effects and chronic toxicity of these nanoparticles, especially in the context of their potential biomedical applications. A thorough risk assessment, based on comprehensive characterization and toxicological evaluation, is essential for the safe development of La₂O₃ NP-based technologies.

References

- 1. Characterization of La2O3 Nanoparticles and Their Effects on Bacteria, Vero and MG63 Cells, and Zebrafish Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mocedes.org [mocedes.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Reinforced Collagen ƙ-Carrageenan Hydroxyapatite Biocomposite as Angio-Osteogenic Biomaterial for In Vivo Osseointegration and Bone Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Cyto - and Genotoxic Influence of Lanthanum Dioxide Nanoparticles on Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Oxidative Stress in La2O3 Nanoparticle-Induced Cytotoxicity and Apoptosis in CHANG and HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innspub.net [innspub.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Role of Oxidative Stress in La2O3 Nanoparticle-Induced Cytotoxicity and Apoptosis in CHANG and HuH-7 Cells.Hanouf Almukhlafi, Daoud Ali, Bader Almutairi , Khadijah N Yaseen, Nouf Alyami , Rafa Almeer, Saad Alkahtani, Saud Alarifi | Faculty members [faculty.ksu.edu.sa]

- 15. academic.oup.com [academic.oup.com]

- 16. Novel Synthesis and Characterization of this compound from Nano-sized Lanthanum(III) Compound | Journal of Environmental Nanotechnology [nanoient.org]

- 17. Role of Oxidative Stress in La2O3 Nanoparticle-Induced Cytotoxicity and Apoptosis in CHANG and HuH-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Novel Synthesis and Characterization of this compound from Nano-sized Lanthanum(III) Compound | Semantic Scholar [semanticscholar.org]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. deepdyve.com [deepdyve.com]

- 21. Biocompatibility studies on this compound - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 22. Biocompatibility studies on this compound [ouci.dntb.gov.ua]

- 23. academic.oup.com [academic.oup.com]

- 24. brjac.com.br [brjac.com.br]

- 25. sciprofiles.com [sciprofiles.com]

- 26. Deferential nephrotoxicity effect of lanthanum oxide nanoparticle responses to concentration and time in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. La2O3 Nanoparticles Induce Reproductive Toxicity Mediated by the Nrf-2/ARE Signaling Pathway in Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Sol-Gel Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles

AN-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the synthesis of lanthanum oxide (La₂O₃) nanoparticles using two distinct sol-gel methods. It includes quantitative data, step-by-step experimental procedures, and a visual workflow to guide researchers in the successful preparation of these nanomaterials.

Introduction

Lanthanum oxide (La₂O₃) is a rare-earth oxide with a wide bandgap and high dielectric constant, making it a material of significant interest in various fields. Its applications include high-performance catalysis, precision optical glass, piezoelectric materials, and potential use in biomedical applications.[1][2] The sol-gel method is a versatile and widely used technique for synthesizing La₂O₃ nanoparticles, offering excellent control over particle size, morphology, and purity at relatively low processing temperatures.[2][3]

This application note details two reliable sol-gel protocols:

-

Protocol A: An aqueous route using commercial La₂O₃ powder as the precursor and polyethylene (B3416737) glycol (PEG) as a capping agent.

-

Protocol B: A non-aqueous route using lanthanum nitrate (B79036) as the precursor and citric acid as a chelating agent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthesis protocols, allowing for easy comparison.

| Parameter | Protocol A (PEG-Assisted) | Protocol B (Citric Acid-Assisted) |

| Lanthanum Precursor | Micro-sized La₂O₃ Powder[3][4] | Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O)[5] |

| Reagent Quantities | 1.4 g La₂O₃, 16 mL 23% HNO₃, 1.09 g PEG4000[4] | Molar Ratio of Citric Acid to La(NO₃)₃ is 1:1[5] |

| Solvent | 23% Nitric Acid (HNO₃)[4] | Propylene (B89431) Glycol (C₃H₈O₂)[5] |

| Chelating/Capping Agent | Polyethylene Glycol (PEG)[3][4] | Citric Acid (C₆H₈O₇)[5] |

| Gelation / Aging | Heat at 90°C for 170 minutes[4] | Age in vacuum at 30°C for 48 hours[5] |

| Drying Conditions | 92°C for ~86 hours[4] | Not specified, typically involves solvent evaporation. |

| Calcination Temperature | 500°C - 1000°C[4][6][7] | Crystallization begins at 600°C[5] |

| Calcination Time | 2 - 3 hours[4][6] | Not specified. |

| Resulting Particle Size | Approx. 25 - 40 nm[4][6] | Not specified. |

Experimental Protocols

Protocol A: PEG-Assisted Sol-Gel Synthesis

This protocol is adapted from a method utilizing commercial lanthanum oxide powder dissolved in nitric acid, with polyethylene glycol acting as a stabilizer and capping agent.[3][4]

3.1.1 Materials and Reagents

-

Lanthanum oxide (La₂O₃) bulk powder

-

Nitric acid (HNO₃), 23% solution

-

Polyethylene glycol (PEG), Mwt 4000

-

Deionized water

-

Vacuum filtration apparatus (450 nm filter paper)

-

Magnetic stirrer with hotplate

-

Drying oven

-

Muffle furnace

3.1.2 Step-by-Step Procedure

-

Sol Preparation: Dissolve 1.4 g of lanthanum oxide bulk powder in 16 mL of 23% nitric acid under constant stirring.[4]

-

Filtration: Filter the resulting solution using a vacuum filtration setup with 450 nm filter paper to remove any undissolved impurities.[4]

-

Addition of Capping Agent: In the filtered solution, dissolve 1.09 g of PEG4000.[4]

-

Gelation: Heat the mixture in a water bath to 90°C for approximately 170 minutes with continuous stirring until a viscous gel is formed.[4]

-

Drying: Transfer the gel to a suitable container and dry it in an oven at 92°C for approximately 86 hours.[4]

-

Grinding: Mill the dried, yellowish product into a fine powder using a mortar and pestle.[4]

-

Calcination: Place the fine powder in a ceramic crucible and calcine in a muffle furnace at a selected temperature, for instance, 850°C for 3 hours, to obtain the final La₂O₃ nanoparticles.[4] The calcination temperature can be adjusted between 750°C and 1000°C to control particle size and crystallinity.[6]

Protocol B: Citric Acid-Assisted Sol-Gel Synthesis

This protocol utilizes a metal salt precursor and a chelating agent to control the hydrolysis and condensation reactions, which is a common approach in sol-gel chemistry.[5][8]

3.2.1 Materials and Reagents

-

Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Citric acid (C₆H₈O₇)

-

Propylene glycol (C₃H₈O₂)

-

Deionized water

-

Magnetic stirrer

-

Vacuum chamber/oven

3.2.2 Step-by-Step Procedure

-

Precursor Solution 1 (Lanthanum): Prepare a solution by dissolving a specific amount of Lanthanum (III) nitrate hexahydrate in a suitable volume of propylene glycol.

-

Precursor Solution 2 (Chelating Agent): In a separate beaker, dissolve citric acid in 10 mL of propylene glycol. The molar ratio of citric acid to lanthanum nitrate should be 1:1. Stir for 1 hour to ensure complete dissolution.[5]

-

Chelation: Slowly add the citric acid solution dropwise into the stirring lanthanum nitrate solution. Continue to stir the combined solution for 2 hours.[5] The citric acid acts as a chelating agent, forming a stable complex with the lanthanum ions, which moderates the subsequent hydrolysis reaction.[8][9]

-

Hydrolysis: Add a small amount of deionized water (e.g., 250 μL for a typical batch) to the solution and stir for an additional 3 hours to initiate hydrolysis.[5]

-

Aging (Gelation): Place the final solution in a vacuum chamber or oven at 30°C and age for 48 hours to allow for the slow formation of a stable gel network.[5]

-

Drying & Calcination: Dry the resulting gel to remove the solvent, followed by calcination. The crystallization of hexagonal-phase La₂O₃ begins at approximately 600°C.[5] The final temperature and duration should be optimized based on the desired particle characteristics.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the sol-gel synthesis of lanthanum oxide nanoparticles.

Caption: Generalized workflow for sol-gel synthesis of La₂O₃ nanoparticles.

Characterization

To confirm the successful synthesis and determine the properties of the La₂O₃ nanoparticles, a suite of characterization techniques should be employed.

-

X-ray Diffraction (XRD): To identify the crystal phase (typically hexagonal for La₂O₃) and estimate the average crystallite size using the Scherrer equation.[6][7]

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and particle agglomeration.[7]

-

Transmission Electron Microscopy (TEM): To determine the particle size, size distribution, and morphology more accurately.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the removal of organic precursors and identify the characteristic La-O vibrational bands.[1]

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition process of the gel and determine the appropriate calcination temperature.[4]

References

- 1. wjpmr.com [wjpmr.com]

- 2. mocedes.org [mocedes.org]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. Sol-Gel Synthesis of Zinc Alumotitanate, Monitoring of Chelation, Hydrolysis, Condensation, and Crystallization Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. silverstripe.fkit.hr [silverstripe.fkit.hr]

Application Notes and Protocols: Hydrothermal Synthesis of Lanthanum Oxide (La2O3) Nanoparticles for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction